4-(Aminomethyl)piperidine hcl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H15ClN2 |
|---|---|
Molecular Weight |
150.65 g/mol |
IUPAC Name |
piperidin-4-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C6H14N2.ClH/c7-5-6-1-3-8-4-2-6;/h6,8H,1-5,7H2;1H |
InChI Key |
QSEHCTUDYSXMBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CN.Cl |
Origin of Product |
United States |
The Enduring Significance of the Piperidine Scaffold in Chemical Synthesis
The piperidine (B6355638) ring, a six-membered saturated heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry and materials science. mdpi.com Its prevalence stems from a combination of favorable physicochemical properties and its presence in a vast number of biologically active natural products and synthetic pharmaceuticals. mdpi.comvulcanchem.com The sp3-hybridized nature of the ring's carbon atoms allows for a stable, low-energy chair conformation, which can introduce specific three-dimensional geometries into a target molecule. mdpi.com This conformational rigidity is crucial for optimizing interactions with biological targets such as enzymes and receptors.
Introducing a piperidine scaffold into a molecule can modulate several key properties:
Physicochemical Properties: The basic nitrogen atom of the piperidine ring can be protonated at physiological pH, enhancing aqueous solubility. This is a critical factor in drug design, as it influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Biological Activity and Selectivity: The defined stereochemistry of substituted piperidines allows for precise spatial orientation of functional groups, leading to enhanced biological activity and selectivity for a specific target. acs.org
Pharmacokinetic Properties: The incorporation of a piperidine moiety can improve a molecule's metabolic stability and ability to cross biological membranes, including the blood-brain barrier. vulcanchem.com
The versatility of the piperidine ring is further demonstrated by the numerous synthetic methods developed for its construction and functionalization, including hydrogenation of pyridine (B92270) precursors and various cyclization strategies. mdpi.comnih.gov
The Crucial Role of Aminomethyl Functionality in Organic Building Blocks
The aminomethyl group (–CH₂NH₂) is a key functional handle in organic synthesis, serving as a nucleophilic primary amine tethered to a methylene (B1212753) spacer. nih.gov This functionality allows for a wide array of chemical transformations, making it a cornerstone for the assembly of more complex molecules. The primary amine can readily participate in reactions such as:
Acylation and Amidation: Formation of amides by reaction with carboxylic acids or their derivatives is a fundamental transformation in the synthesis of peptides, peptidomimetics, and a vast range of other biologically active compounds.
Alkylation: The nitrogen atom can be alkylated to form secondary or tertiary amines, introducing further diversity and modulating the steric and electronic properties of the molecule.
Reductive Amination: Reaction with aldehydes or ketones followed by reduction yields secondary or tertiary amines, providing a powerful method for carbon-nitrogen bond formation.
Schiff Base Formation: Condensation with aldehydes or ketones forms imines (Schiff bases), which can be valuable intermediates in their own right or can be subsequently reduced. sigmaaldrich.com
In the context of 4-(aminomethyl)piperidine (B1205859), the aminomethyl group provides a reactive site for covalently linking the piperidine (B6355638) scaffold to other molecular fragments, acting as a versatile linker or a key pharmacophoric element. sigmaaldrich.com
An Overview of Research Trajectories for 4 Aminomethyl Piperidine Derivatives
The combination of the piperidine (B6355638) scaffold and the aminomethyl functionality in 4-(aminomethyl)piperidine (B1205859) HCl has spurred a variety of research endeavors, primarily focused on the discovery of novel therapeutic agents and functional materials.
One major research avenue involves the synthesis of derivatives as analgesic agents . By modifying the aminomethyl group, researchers have developed potent ligands for opioid receptors. For example, a series of 4-(aminomethyl)piperidine derivatives were synthesized and evaluated for their analgesic potential using the tail-immersion method, with several compounds demonstrating significant activity. longdom.org
Another significant area of investigation is the development of central nervous system (CNS) active agents . The ability of the piperidine scaffold to cross the blood-brain barrier makes it an attractive starting point for drugs targeting neurological disorders. vulcanchem.com Research in this area has led to the discovery of:
T-type calcium channel antagonists: A novel 4-aminomethyl-4-fluoropiperidine derivative was designed and synthesized, showing potent and selective antagonism of T-type calcium channels with efficacy in in-vivo CNS models. nih.govresearchgate.net
Serotonin 5-HT1A receptor biased agonists: Novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives have been identified as biased agonists of the 5-HT1A receptor, showing promise as potential antidepressants. acs.org These compounds were found to preferentially activate ERK1/2 phosphorylation signaling pathways.
The versatility of 4-(aminomethyl)piperidine extends to the field of antiviral research . A series of 4-(aminomethyl)benzamides, synthesized from 4-(aminomethyl)benzoic acid which can be derived from the piperidine compound, were identified as potent entry inhibitors of both Ebola and Marburg viruses. nih.gov The key interaction involves the aminomethylpiperidine (B13870535) moiety binding within a cavity of the viral glycoprotein.
Furthermore, 4-(aminomethyl)piperidine and its derivatives have found applications in materials science . It has been used in the synthesis of:
Linear poly(amido amine)s: These polymers can form micelles for potential use in controlled drug delivery systems. sigmaaldrich.com
Perovskites: The 4-(aminomethyl)piperidinium cation has been incorporated into Dion-Jacobson two-dimensional lead halide perovskites, where it influences the material's structural and electronic properties. oup.com
Zeolites: The compound has been involved in the synthesis of zeotype materials. sigmaaldrich.comsigmaaldrich.com
The following tables summarize some of the key research findings for derivatives of 4-(aminomethyl)piperidine.
Table 1: Analgesic Activity of 4-(Aminomethyl)piperidine (AMP) Derivatives Data extracted from a study on the analgesic effects of synthesized piperidine derivatives. longdom.org
| Compound | Dose (mg/kg) | Analgesic Effect (Tail Immersion) |
| AMP5 (Dinitro benzoyl derivative) | 1 | Potent analgesia with rapid onset |
| AMP6 (Dinitro benzoyl derivative) | 0.1 | Potent analgesia |
| AMP7 (Dinitro benzoyl derivative) | 1 | Potent analgesia with rapid onset |
Table 2: Activity of a 4-Aminomethyl-4-fluoropiperidine Derivative as a T-Type Calcium Channel Antagonist Data from the evaluation of a novel T-type antagonist. nih.gov
| Compound | Target | In Vitro Potency | In Vivo Effect |
| (S)-5 | T-type Calcium Channels | Potent and selective antagonist | Displayed CNS efficacy without adverse cardiovascular effects |
Table 3: Antiviral Activity of 4-(Aminomethyl)benzamide Derivatives against Ebola Virus (EBOV) Data from a study on Ebola and Marburg virus entry inhibitors. nih.gov
| Compound | EBOV IC₅₀ (µM) |
| 20 | 0.05 |
| 23 | 0.07 |
| 32 | 0.06 |
| 33 | 0.06 |
| 35 | 0.06 |
Applications in Chemical Research and Materials Science
Utilization as a Versatile Synthetic Intermediate
As a synthetic intermediate, 4-(Aminomethyl)piperidine (B1205859) is a valuable building block in organic chemistry, enabling the creation of a wide array of more complex molecules. cymitquimica.com Its derivatives, such as the Boc-protected form, 1-Boc-4-(aminomethyl)piperidine, are widely used in the synthesis of pharmaceuticals, agrochemicals, and other advanced materials. a2bchem.comchemicalbook.com The hydrochloride salt form often enhances stability and solubility, facilitating its use in various synthetic applications. chemimpex.com
The unique structure of 4-(Aminomethyl)piperidine, which includes a six-membered saturated nitrogen-containing heterocycle, makes it a key component for constructing diverse chemical scaffolds. cymitquimica.commdpi.com The piperidine (B6355638) ring is a common motif in many biologically active natural products and pharmaceuticals. a2bchem.com Chemists leverage the reactivity of the compound's amino groups to introduce a variety of functional groups, enabling the efficient creation of complex molecules. a2bchem.comchemimpex.com For instance, it can participate in Mannich-type reactions to form new carbon-carbon bonds, further expanding its synthetic utility. mdpi.com Its use as a building block is crucial in medicinal chemistry for developing new drugs and in accessing novel chemical spaces for innovative compounds. cymitquimica.coma2bchem.com
4-(Aminomethyl)piperidine serves as a direct precursor for a range of advanced and biologically active organic molecules. Research has demonstrated its role in the preparation of various protein agonists and antagonists. sigmaaldrich.com It is also utilized in the synthesis of Schiff bases and as a reagent in the development of small molecule inhibitors. scientificlabs.iesigmaaldrich.com
Some specific examples of advanced molecules synthesized using this precursor include:
Kinesin spindle protein (KSP) inhibitors , which have potential as anticancer agents. sigmaaldrich.com
Orphan G-protein coupled receptor GPR119 agonists , investigated for their antidiabetic potential. sigmaaldrich.com
Pim-1 inhibitors , a class of molecules studied for their therapeutic possibilities. sigmaaldrich.com
Aspartic acid protease inhibitors . sigmaaldrich.com
Small molecule inhibitors of CD4-gp120 binding , evaluated for their potential biological activity. sigmaaldrich.comsigmaaldrich.com
Table 1: Examples of Advanced Molecules Derived from 4-(Aminomethyl)piperidine
| Target Molecule Class | Potential Application | Reference |
|---|---|---|
| Kinesin spindle protein (KSP) inhibitors | Anticancer | sigmaaldrich.com |
| G-protein coupled receptor GPR119 agonists | Antidiabetic | sigmaaldrich.com |
| Pim-1 inhibitors | Therapeutics | sigmaaldrich.com |
| Small molecule inhibitors | CD4-gp120 binding inhibition | sigmaaldrich.comsigmaaldrich.com |
Building Block for Diverse Chemical Structures
Applications in Materials Science
In the field of materials science, 4-(Aminomethyl)piperidine is employed for its ability to be incorporated into larger macromolecular structures, such as polymers and hybrid materials, imparting specific functions and properties to the resulting material.
The compound is a key monomer in the synthesis of advanced polymer systems due to its trifunctional amine character (one primary and two secondary amine hydrogens). chemicalbook.comchemicalbook.com This functionality allows it to participate in polymerization reactions, such as Michael addition polymerization, to form linear polymers. nih.govresearchgate.net These polymers can be further modified; for example, poly(ethylene oxide) (PEO) has been grafted onto the polymer backbone to create comb-shaped polymers with tailored properties. researchgate.net
A significant application of 4-(Aminomethyl)piperidine is in the preparation of linear poly(amido amine)s (PAAs). scientificlabs.iesigmaaldrich.com PAAs are a class of multifunctional polymers synthesized through the Michael-type polyaddition of amines with bisacrylamides. researchgate.net The reaction is often performed in water at room temperature without the need for catalysts. researchgate.net 4-(Aminomethyl)piperidine (AMPD) is reacted with various diacrylamides to produce these versatile polymer backbones. nih.govresearchgate.net These PAAs have been investigated for applications such as forming micelles for the controlled delivery of drugs. chemicalbook.comchemicalbook.comnih.gov
Table 2: Poly(amido amine)s Synthesized with 4-(Aminomethyl)piperidine
| Co-monomer | Resulting Polymer | Application Focus | Reference |
|---|---|---|---|
| N,N'-cystaminebis(acrylamide) (BAC) | poly(BAC-AMPD) | pH- and redox-responsive drug delivery | nih.gov |
| 1,12-dodecylene diacrylamide (B3188283) (DDA) | poly(DDA–AMPD) | pH-sensitive polymers | researchgate.net |
4-(Aminomethyl)piperidine functions as a linker molecule in the synthesis of organic-inorganic hybrid materials. scientificlabs.iesigmaaldrich.comchemicalbook.com Specifically, it has been used to create dendron-ordered mesoporous silica (B1680970) (OMS) hybrids. sigmaaldrich.comchemicalbook.com In this context, melamine-based dendrons containing 4-(aminomethyl)piperidine (AMP) as a diamine spacer have been grown from the surfaces of amine-functionalized mesoporous silicas like MCM-41 and SBA-15. researchgate.net The differing reactivity of its primary and secondary amine groups allows for selective reactions, making it an effective component in the stepwise synthesis of dendrimers. researchgate.net These hybrid materials have been evaluated as solid organocatalysts and for CO2 capture applications. researchgate.net
Preparation of Poly(amido amine) Architectures
Role in Catalysis
The bifunctional nature of 4-(aminomethyl)piperidine, possessing both a secondary cyclic amine and a primary exocyclic amine, makes it a valuable scaffold in the design of ligands for catalysis. The primary amine is readily derivatized to form various coordinating groups, while the piperidine ring provides a robust and sterically defined backbone. This structure is instrumental in creating environments around a metal center that can facilitate and control chemical reactions with high efficiency and selectivity.
Preparation of Ligands for Metal-Catalyzed Reactions
A primary application of 4-(aminomethyl)piperidine in catalysis is its use in the synthesis of specialized ligands that can be complexed with transition metals. These metal-ligand complexes are the active species in a multitude of catalytic cycles.
One common strategy involves the synthesis of Schiff base ligands . These are typically formed through the condensation reaction between the primary amine of 4-(aminomethyl)piperidine and an aldehyde, such as salicylaldehyde. The resulting imine, along with other donor atoms in the molecule, can coordinate with metal ions like palladium(II) and ruthenium(II). tcichemicals.comua.esresearchgate.net For instance, palladium(II) complexes incorporating such Schiff base ligands have demonstrated high efficiency as catalysts in fundamental carbon-carbon bond-forming reactions, including the Suzuki and Heck cross-coupling reactions. tcichemicals.com These reactions are cornerstones of modern organic synthesis, essential for producing pharmaceuticals, agrochemicals, and advanced materials.
Another innovative approach is the use of 4-(aminomethyl)piperidine as a linker molecule in the construction of more complex catalytic systems. researchgate.net It can be employed to tether functional units to a solid support, creating heterogeneous catalysts that are easily separable from the reaction mixture. Research has shown its utility in creating dendron-OMS (Organized Mesoporous Silica) hybrids. nih.gov In these systems, the piperidine moiety is anchored to the silica framework, and the aminomethyl group is used to build dendritic structures that can host catalytically active sites. Such hybrid materials have been investigated for their catalytic activity in reactions like the nitroaldol (Henry) reaction. mdpi.com
The following table summarizes representative examples of ligands and complexes derived from 4-(aminomethyl)piperidine and their catalytic applications.
| Ligand Type | Metal Center | Catalyzed Reaction | Reference |
| Schiff Base | Palladium (II) | Suzuki and Heck cross-coupling | tcichemicals.com |
| Schiff Base | Ruthenium (II) | Norbornene Polymerization | google.com |
| Dendrimer Linker | Not Applicable | Nitroaldol (Henry) Reaction | researchgate.netmdpi.com |
This table is based on data from referenced research articles.
Potential in Asymmetric Catalysis
Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a field of immense importance, particularly for the pharmaceutical industry where the specific three-dimensional arrangement of atoms in a drug molecule is often crucial for its efficacy. While direct applications of ligands derived from achiral 4-(aminomethyl)piperidine HCl in asymmetric catalysis are not extensively documented, its structure represents a highly promising scaffold for the development of new chiral ligands. mdpi.comnih.gov
The potential lies in the synthetic accessibility of chiral derivatives of 4-(aminomethyl)piperidine. By introducing chirality either at the piperidine ring or by attaching a chiral moiety to the aminomethyl group, new classes of chiral ligands can be created. The field of asymmetric catalysis heavily relies on ligands, such as chiral phosphines, that can form stable, well-defined complexes with transition metals like rhodium, iridium, and ruthenium. tcichemicals.comresearchgate.netsigmaaldrich.comambeed.comacs.org These metal complexes are renowned for their ability to catalyze reactions like asymmetric hydrogenation with exceptionally high levels of enantioselectivity. nih.govsigmaaldrich.comacs.org
The general strategy involves modifying the 4-(aminomethyl)piperidine structure to incorporate phosphine (B1218219) groups, creating chiral P,N-ligands. The piperidine nitrogen and the phosphine phosphorus atom can then coordinate to a metal center, creating a chiral environment that can discriminate between two enantiomeric transition states of a reaction, leading to a preferred chiral product. Many successful chiral ligands are based on piperidine or diamine backbones, underscoring the potential of 4-(aminomethyl)piperidine as a starting point for new ligand design. mdpi.comresearchgate.net For example, the asymmetric hydrogenation of ketones and imines is a well-established method for producing chiral alcohols and amines, respectively, with catalysts often featuring chiral diamine or amino alcohol-based ligands. researchgate.netnih.govnih.govmdpi.com
The table below illustrates the performance of chiral ligands that are structurally related to potential derivatives of 4-(aminomethyl)piperidine, highlighting the promise of this compound class in asymmetric catalysis.
| Chiral Ligand Class/Example | Metal Catalyst | Reaction Type | Product Type | Enantiomeric Excess (ee) | Reference |
| Chiral P,N-Ligands | Iridium (I) | Asymmetric Hydrogenation of Imines | Chiral Amines | Up to 98% | nih.govacs.org |
| Chiral Diphosphine Ligands (e.g., TangPhos, DuPhos) | Rhodium (I) | Asymmetric Hydrogenation of Olefins | Chiral Amino Acids, etc. | >99% | sigmaaldrich.com |
| Chiral Diamine Ligands (in Ru-complexes) | Ruthenium (II) | Asymmetric Transfer Hydrogenation of Ketones | Chiral Alcohols | Up to 98% | nih.gov |
| Chiral Ferrocenyl Phosphine Ligands | Rhodium (I) | Asymmetric Hydrogenation | Chiral Piperidines | High | mdpi.com |
This table presents data for established chiral ligand classes structurally analogous to potential derivatives of 4-(aminomethyl)piperidine to demonstrate the compound's potential in asymmetric catalysis.
Advanced Analytical and Computational Investigations
Spectroscopic Characterization Beyond Basic Identification
Advanced spectroscopic techniques provide a deeper understanding of the molecular structure, bonding, and electronic properties of 4-(Aminomethyl)piperidine (B1205859) hydrochloride and its analogs.
Electronic Spectroscopy
Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, offers insights into the electronic transitions within a molecule. For piperidine (B6355638) and its derivatives, the focus is often on the transitions involving the nitrogen lone pair electrons.
Studies on piperidine vapor have identified two main transitions in the UV region. acs.org The first, a Rydberg transition, involves the excitation of a non-bonding electron from the nitrogen atom to a higher energy orbital. acs.org This transition is observed with an origin at approximately 38,707 cm⁻¹. acs.org A second, more intense transition appears at around 44,070 cm⁻¹. acs.org The electronic absorption and fluorescence spectra of piperidine-substituted naphthalimide derivatives have been shown to be sensitive to solvent polarity, exhibiting positive solvatochromism. mdpi.com The photophysical properties of Schiff bases derived from 4-(aminomethyl)piperidine have also been investigated, with UV-Vis-NIR spectral studies indicating low absorbance in the visible range and optical band gaps around 3.07-3.24 eV. ijacskros.com
| Compound/Derivative | Technique | Key Findings |
| Piperidine Vapor | UV Spectroscopy | Two transitions identified at 38,707 cm⁻¹ and 44,070 cm⁻¹. acs.org |
| Piperidine-substituted naphthalimides | Electronic Absorption and Fluorescence Spectroscopy | Strong positive solvatochromism observed. mdpi.com |
| Schiff bases of 4-(aminomethyl)piperidine | UV-Vis-NIR Spectroscopy | Low absorbance in the visible range; optical band gaps of 3.07-3.24 eV. ijacskros.com |
Infrared Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and understanding the vibrational modes of a molecule. In the context of 4-(Aminomethyl)piperidine and its derivatives, IR spectroscopy can confirm the presence of key functional groups and provide information about bonding and intermolecular interactions.
The IR spectrum of 4-(aminomethyl)piperidine would be expected to show characteristic bands for the N-H stretching of the primary amine (typically around 3350 cm⁻¹) and the secondary amine of the piperidine ring, as well as C-H and C-N stretching vibrations. vulcanchem.com For the hydrochloride salt, the presence of the ammonium (B1175870) ion (R-NH3+) would lead to characteristic absorptions. In related piperidine derivatives, specific IR bands have been identified. For example, in 4-amino-1-benzylpiperidine-4-carboxylic acid hydrochloride, an N-H stretch is observed at 3420 cm⁻¹ and a C-N stretch at 1598 cm⁻¹. The formation of a salt between sulfamethazine (B1682506) and piperidine was evidenced by the appearance of a band at 3067 cm⁻¹ in the IR spectrum, corresponding to the N-H+ stretch. iucr.org
| Functional Group | Expected Wavenumber (cm⁻¹) | Reference |
| N-H Stretch (Primary Amine) | ~3350 | vulcanchem.com |
| N-H Stretch (Ammonium Salt) | ~3067 | iucr.org |
| C-N Stretch | ~1598 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.
For 4-(Aminomethyl)piperidine, the ¹H NMR spectrum in CDCl₃ shows signals for the piperidine ring protons as multiplets between δ 1.08 and 3.08 ppm, and a signal for the aminomethyl protons. chemicalbook.com In a ¹H NMR spectrum of 4-(aminomethyl)piperidine in D₂O, the piperidine protons appear as multiplets between δ 3.15 and 3.05 ppm. The ¹³C NMR spectrum of related piperidine derivatives can be used to identify key carbon signals, such as the carbonyl carbon in ester derivatives which appears around δ 165 ppm. vulcanchem.com Solid-state ¹³C NMR has also been used to characterize piperidine salts, showing shifts in carbon signals upon salt formation. iucr.orgresearchgate.net
¹H NMR Data for 4-(Aminomethyl)piperidine in CDCl₃ chemicalbook.com
| Assignment | Chemical Shift (ppm) |
|---|---|
| A | 3.079 |
| B | 2.585 |
| C | 2.556 |
| D | 1.707 |
| E | 1.41 |
| F | 1.36 |
Circular Dichroism (CD) Spectroscopy for Chiral Analogues
Circular Dichroism (CD) spectroscopy is a crucial technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. This technique is particularly valuable for determining the absolute configuration and conformational preferences of chiral piperidine derivatives.
The absolute configuration of chiral piperidine alkaloids has been determined by comparing experimental and calculated electronic circular dichroism (ECD) spectra. researchgate.net In studies of helical oligopeptides containing 4-aminopiperidine-4-carboxylic acid, CD spectroscopy revealed that the helix-formation ability is influenced by factors such as peptide length and the state of the piperidine groups. nih.gov Protonation of the piperidine groups was found to enhance the formation of helical structures. nih.gov Vibrational Circular Dichroism (VCD), a related technique, has been used to verify the absolute configuration of stereoenriched piperidines by comparing experimental IR and VCD spectra with those calculated using density functional theory (DFT). nih.govacs.org
Thermal Analysis Techniques
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the thermal properties of materials, including melting points, decomposition temperatures, and thermal stability.
For piperidine salts, thermal analysis can reveal information about their stability and decomposition pathways. In a study of a sulfamethazine-piperidine salt, DSC and TGA showed the loss of piperidine before the melting of sulfamethazine. iucr.orgresearchgate.net TGA of piperidinium-based ionic liquids has shown that they can be stable up to 250 °C. dergipark.org.tr The thermal autopolymerization of 4-vinylbenzyl piperidine has been studied using TGA, which helped to characterize the thermal properties of the resulting polymers. rsc.org
| Technique | Application | Key Findings |
| DSC/TGA | Analysis of Sulfamethazine-Piperidine Salt | Loss of piperidine occurs before melting of sulfamethazine. iucr.orgresearchgate.net |
| TGA | Analysis of Piperidinium (B107235) Ionic Liquids | Stable up to 250 °C. dergipark.org.tr |
| TGA | Analysis of Poly(4-vinylbenzyl piperidine) | Characterization of thermal stability of the polymer. rsc.org |
X-ray Crystallography Studies of Related Piperidine Derivatives
X-ray crystallography studies on various 4-substituted piperidines reveal that the piperidine ring typically adopts a chair conformation to minimize steric strain. vulcanchem.com The conformation can be influenced by the nature and position of substituents. iucr.org For instance, in 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one, the piperidine ring is in a chair conformation. iucr.org The crystal structure of a sulfamethazine-piperidine salt confirmed a 1:1 stoichiometry and revealed details of the hydrogen bonding network. iucr.orgresearchgate.net The structure of 1'-methyl-1-oxo-2-(pyridine-3-yl-methyl)-2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid has also been determined by X-ray analysis, showing the piperidine ring in a chair conformation. arkat-usa.org
Table of Mentioned Compounds
| Compound Name |
|---|
| 4-(Aminomethyl)piperidine hcl |
| 4-(Aminomethyl)piperidine |
| 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride |
| Sulfamethazine |
| 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one |
| 1'-methyl-1-oxo-2-(pyridine-3-yl-methyl)-2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid |
| 4-vinylbenzyl piperidine |
| 4-aminopiperidine-4-carboxylic acid |
| Piperidine |
| Naphthalimide |
Computational chemistry provides powerful tools to investigate the structural and electronic properties of molecules at an atomic level. For 4-(Aminomethyl)piperidine and its hydrochloride salt, these methods offer deep insights into its conformational landscape, electronic characteristics, and dynamic behavior, which are crucial for understanding its chemical reactivity and potential interactions.
Conformational Analysis
Quantum chemical calculations and experimental data from analogous substituted piperidines consistently show that the chair conformation is the most stable arrangement. researchgate.net In the case of 4-(Aminomethyl)piperidine, the aminomethyl group (-CH₂NH₂) preferentially occupies the equatorial position. This preference is driven by the minimization of steric hindrance, specifically the unfavorable 1,3-diaxial interactions that would occur if the bulkier aminomethyl group were in the axial position. vulcanchem.com
The protonation of the piperidine nitrogen to form the hydrochloride salt introduces significant changes to the conformational energetics. nih.gov The presence of the positively charged nitrogen (NH₂⁺) can lead to a stabilization of the axial conformer through electrostatic interactions with the polar aminomethyl group. nih.gov For some 4-substituted piperidinium salts, this effect can even reverse the conformational preference, making the axial conformer more stable. nih.gov However, for substituents like methyl and phenyl, protonation shows little to no change in the conformational energies. nih.gov For this compound, detailed calculations are required to precisely quantify the energy difference between the equatorial and axial conformers, but a shift in the equilibrium compared to the free base is expected.
Other, less stable conformations of the piperidine ring, such as the boat and twist-boat, exist as transition states or higher-energy minima on the potential energy surface. nih.gov These are generally not significantly populated at room temperature but can be relevant in dynamic processes or specific intermolecular interactions. nih.gov
Table 1: Conformational Preferences in 4-Substituted Piperidines
| Conformer | Substituent Position | Relative Stability | Key Interactions |
|---|---|---|---|
| Chair | Equatorial | Most Stable | Minimizes 1,3-diaxial steric strain. vulcanchem.comresearchgate.net |
| Chair | Axial | Less Stable | Subject to unfavorable 1,3-diaxial interactions. researchgate.net |
| Boat/Twist-Boat | N/A | High Energy | Considered transition states or high-energy intermediates. nih.govnih.gov |
Electronic Structure Investigations
The electronic structure of a molecule governs its reactivity, polarity, and spectroscopic properties. Computational methods like Density Functional Theory (DFT) are employed to investigate these characteristics. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of atomic charges.
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO, collectively known as frontier molecular orbitals, are central to chemical reactivity. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comwuxibiology.com For piperidine derivatives, the HOMO-LUMO gap is typically in the range that indicates moderate reactivity. vulcanchem.com Mechanistic and computational studies on similar amine-containing structures support the formation of charge-transfer complexes, where the HOMO/LUMO energy gap is a key factor. cam.ac.uk
Table 2: Representative Frontier Orbital Energies for a Piperidine Derivative
| Orbital | Energy (eV) | Significance |
|---|---|---|
| HOMO | ~ -6.3 | Electron-donating capacity, located mainly on the nitrogen atoms. irjweb.com |
| LUMO | ~ -1.8 | Electron-accepting capacity. irjweb.com |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 | Indicates chemical reactivity and stability. irjweb.comvulcanchem.com |
Note: Values are illustrative based on similar amine derivatives and can vary with the specific computational method and basis set used.
Mulliken Charge Distribution
Mulliken population analysis is a method to calculate the partial atomic charges within a molecule, providing insight into its polarity and electrostatic potential. huntresearchgroup.org.uk In 4-(Aminomethyl)piperidine, the nitrogen atoms are the most electronegative, and thus carry partial negative charges. researchgate.net Conversely, the hydrogen atoms, particularly those bonded to nitrogen, are electropositive. researchgate.net This charge distribution is fundamental to the molecule's ability to form hydrogen bonds and interact with other polar molecules and ions. The protonation in the HCl salt further localizes a positive charge on the protonated nitrogen atom.
Table 3: Illustrative Mulliken Atomic Charges for 4-(Aminomethyl)piperidine
| Atom | Partial Charge (a.u.) |
|---|---|
| Piperidine Nitrogen (N-H) | -0.3 to -0.4 |
| Aminomethyl Nitrogen (NH₂) | -0.3 to -0.4 |
| Carbon Atoms | -0.1 to +0.1 |
| Hydrogen Atoms (on C) | +0.1 to +0.2 |
| Hydrogen Atoms (on N) | +0.2 to +0.3 |
Note: These values are qualitative and highly dependent on the chosen basis set and computational method. huntresearchgroup.org.uk They serve to illustrate the general charge distribution.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. researchgate.net By simulating the motions of atoms and molecules over time, MD provides insights into conformational changes, solvent effects, and intermolecular interactions.
For this compound, MD simulations, typically in an aqueous environment, can reveal several key aspects:
Conformational Dynamics: Simulations can track the transitions between different chair and boat conformations of the piperidine ring, confirming the predominance of the equatorial-substituted chair form and quantifying the timescales of conformational changes. researchgate.net
Solvation Structure: MD simulations can characterize the hydration shell around the molecule, showing how water molecules orient themselves around the charged amine groups and the hydrophobic regions of the piperidine ring. This is crucial for understanding its solubility and interactions in biological systems. mdpi.com
Interaction Analysis: In the context of drug design, MD simulations are used to model the interaction of piperidine derivatives with biological targets like receptors or enzymes. d-nb.inforsc.org These simulations can elucidate the specific hydrogen bonds, electrostatic interactions, and hydrophobic contacts that stabilize the binding, and calculate binding free energies. mdpi.comd-nb.info For instance, studies on related piperidine ligands have used MD to demonstrate how interactions with specific amino acid residues contribute to binding affinity and selectivity. d-nb.inforsc.org
Residence Time: The simulations can estimate the residence time of water molecules in the coordination sphere of the molecule, which is a parameter that can be correlated with experimental data from NMR relaxometry studies. mdpi.comuniupo.it
Table 4: Applications of Molecular Dynamics Simulations for Piperidine Derivatives
| Simulation Focus | Key Findings and Insights | Relevant Studies |
|---|---|---|
| Ligand-Receptor Binding | Identifies key amino acid interactions, binding modes, and calculates binding free energy. | researchgate.netd-nb.inforsc.org |
| Conformational Stability | Assesses the stability of different conformers (e.g., chair, boat) in solution over time. | researchgate.net |
| Solvation and Dynamics | Characterizes the hydration shell and the dynamic behavior of the molecule in a solvent. | mdpi.comuniupo.it |
Sustainable Chemistry Approaches in the Synthesis of 4 Aminomethyl Piperidine
Principles of Green Chemistry in Piperidine (B6355638) Synthesis
The core of sustainable chemical manufacturing is rooted in the 12 Principles of Green Chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. mdpi.comepitomejournals.com In the context of synthesizing piperidine-containing compounds, these principles are applied to redesign chemical processes for environmental and economic benefit. nih.govbas.bg
Key principles guiding the green synthesis of piperidines include:
Atom Economy : Processes are designed to maximize the incorporation of all materials used in the process into the final product. pharmafeatures.com Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are a prime example of maximizing atom economy in the synthesis of functionalized piperidines. pharmafeatures.combas.bgresearchgate.net
Use of Catalysis : The use of selective catalysts, including biocatalysts, heterogeneous catalysts, and nano-catalysts, is prioritized over stoichiometric reagents. pharmafeatures.combas.bg Catalysts can drive reactions more efficiently, often under milder conditions, and can be recovered and reused, minimizing waste. bas.bgrsc.org For instance, nano-sulfated zirconia and nano-ZSM-5 zeolites have been used as efficient, reusable catalysts for piperidine synthesis. bas.bg
Design for Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy requirements and the associated carbon footprint. pharmafeatures.comrsc.org The use of methods like ultrasonic irradiation can also contribute to energy-efficient syntheses by accelerating reaction rates under mild conditions. rsc.org
Waste Prevention : It is better to prevent waste than to treat or clean it up after it has been created. This principle is a cornerstone of green chemistry and is achieved by optimizing reactions to minimize byproducts. pharmafeatures.comepitomejournals.com
The adoption of these principles has led to the development of innovative synthetic routes that can outperform traditional methods in both yield and efficiency. pharmafeatures.com
Development of Energy-Efficient Synthetic Processes
Reducing energy consumption is a critical aspect of sustainable chemistry. In piperidine synthesis, energy efficiency is achieved through several strategies, including the use of novel catalysts and alternative energy sources.
One-pot multicomponent reactions (MCRs) are inherently more energy-efficient than traditional multi-step syntheses as they reduce the number of reaction, separation, and purification steps, thus saving energy. bas.bgresearchgate.net The synthesis of functionalized piperidines via MCRs using various catalysts often proceeds at room temperature, offering significant energy savings. bas.bg
Another approach is the use of ultrasound irradiation. The dissipation of energy from ultrasonic waves can significantly accelerate chemical reactions, often allowing them to proceed at lower temperatures and with shorter reaction times. rsc.org For example, the synthesis of bis-spiro piperidine derivatives has been achieved with excellent yields under ultrasonic irradiation at room temperature, showcasing a green and energy-sustainable method. rsc.org
The table below summarizes a comparison of different catalytic methods used in piperidine synthesis, highlighting the reaction conditions that contribute to energy efficiency.
| Catalyst System | Reaction Type | Temperature | Key Advantages |
| Nano-sulfated zirconia, Nano-ZSM-5 bas.bg | Multicomponent Reaction | Room Temperature | Mild conditions, short reaction times, catalyst reusability. |
| Nano γ-alumina supported Sb(V) rsc.org | Multicomponent Reaction | Room Temperature | Environmentally friendly, rapid reaction, excellent yields. |
| ZrCl4 researchgate.net | Multicomponent Reaction | Room Temperature | Short reaction time, inexpensive catalyst, simple work-up. |
Solvent Substitution and Reduction Strategies
Solvents account for the majority of waste by volume in pharmaceutical manufacturing, making their reduction and substitution a high-priority target for green chemistry initiatives. chemicalsknowledgehub.com Traditional solvents like toluene, dichloromethane, and N,N-dimethylformamide (DMF) are toxic and pose significant disposal challenges. pharmafeatures.comchemicalsknowledgehub.com
The green approach advocates for replacing these hazardous solvents with more environmentally benign alternatives. mdpi.com
Water : Often called the "universal solvent," water is a safe, non-toxic, and inexpensive medium for organic reactions. pharmafeatures.com It has been successfully used as a solvent for the hydrogenation of substituted pyridines to the corresponding piperidines. nih.gov
Ethanol (B145695) : As a bio-based solvent derived from renewable resources like corn or sugarcane, ethanol is considered a preferable green solvent. mdpi.comajgreenchem.com Kinetic studies on the synthesis of substituted piperidines have shown that ethanol can accelerate reaction rates compared to methanol, which is more toxic. ajgreenchem.com
Neoteric Solvents : Emerging, environmentally-benign solvents are also of increasing interest to researchers as replacements for commonly used dipolar aprotic solvents. chemicalsknowledgehub.com
The table below provides a comparison of traditional and green solvents used in chemical synthesis.
| Solvent Class | Examples | Environmental/Safety Profile | Green Chemistry Application |
| Traditional | Toluene, Hexane, Dichloromethane pharmafeatures.comchemicalsknowledgehub.com | Toxic, hazardous, significant disposal challenges. | Being actively replaced in green synthetic routes. chemicalsknowledgehub.com |
| Green | Water, Ethanol, Ethyl Lactate pharmafeatures.commdpi.comajgreenchem.com | Safer, less toxic, often derived from renewable resources. | Used in hydrogenation, multicomponent reactions, and biocatalysis. pharmafeatures.comnih.govajgreenchem.com |
Continuous Flow Synthesis Methodologies
Continuous flow chemistry is emerging as a revolutionary technology in pharmaceutical manufacturing, offering significant advantages over traditional batch processing. smolecule.commdpi.com In a flow system, reactants are continuously pumped through a reactor where the reaction occurs, and the product is collected at the outlet. This methodology provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced safety, reproducibility, and scalability. smolecule.comresearchgate.net
For the synthesis of piperidine derivatives, flow chemistry offers several benefits:
Enhanced Efficiency and Yield : The improved mass and heat transfer in microreactors can significantly shorten reaction times and increase yields. researchgate.net For instance, the synthesis of one piperidine derivative was reduced from 2 hours in a batch process to just 12 minutes in a flow system. researchgate.net
Improved Safety : Performing reactions in a small, contained volume reduces the risks associated with handling hazardous reagents and managing exothermic reactions. mdpi.com
Scalability : Scaling up production in a flow system is often as simple as running the system for a longer period or by numbering-up (running multiple systems in parallel), which is more straightforward than scaling up batch reactors. organic-chemistry.org
A two-step continuous flow process has been proposed for the synthesis of methyl 4-(aminomethyl)piperidine-4-carboxylate, a related derivative, highlighting the industrial applicability of this technology. smolecule.com Research has also demonstrated the successful gram-scale synthesis of N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine in a continuous flow micro fixed-bed reactor with an 85% isolated yield and a productivity of 2.14 g/hour . researchgate.net
The following table compares a batch process with a continuous flow process for the synthesis of a piperidine derivative, illustrating the advantages of flow chemistry.
| Parameter | Batch Process | Continuous Flow Process |
| Reaction Time | 2 hours | 12 minutes |
| Isolated Yield | - | 85% |
| Productivity | ~0.4 g/hour | 2.14 g/hour |
| Safety | Higher risk with scale-up | Inherently safer |
Data adapted from a study on N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine synthesis. researchgate.net
By integrating principles of green chemistry with enabling technologies like continuous flow synthesis, the production of 4-(Aminomethyl)piperidine (B1205859) and other valuable chemical intermediates can be made significantly more sustainable, efficient, and safer. pharmafeatures.comresearchgate.net
Q & A
Q. What are the key physicochemical properties of 4-(aminomethyl)piperidine HCl, and how do they influence its experimental handling?
this compound exhibits a molecular weight of 164.66 g/mol, a calculated logP (iLOGP) of -1.0, and a topological polar surface area (TPSA) of 32.3 Ų, indicating moderate solubility in polar solvents. Its hydrogen bond donor/acceptor counts (2/3) and pKa values (predicted ~9.5 for the amine group) influence its stability in acidic/basic conditions. These properties dictate storage conditions (dry, inert atmosphere) and solvent selection (e.g., methanol, dichloromethane) for reactions .
Q. What synthetic routes are commonly employed to prepare this compound, and what are their critical reaction parameters?
A typical synthesis involves reductive amination of 4-piperidone with benzylamine followed by HCl salt formation. Key steps include:
Protection : Boc-protection of the amine (e.g., using di-tert-butyl dicarbonate) to prevent side reactions .
Reduction : Sodium cyanoborohydride-mediated reduction of the Schiff base intermediate at controlled pH (4–6) .
Deprotection : HCl-mediated Boc removal in dioxane, yielding the hydrochloride salt.
Critical parameters include reaction temperature (0–25°C), solvent polarity, and stoichiometric control to minimize overalkylation .
Q. How is this compound purified and characterized post-synthesis?
Purification typically involves:
- Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) for intermediates.
- Recrystallization from ethanol/water mixtures for the final HCl salt.
Characterization methods: - NMR : ¹H and ¹³C spectra confirm piperidine ring protons (δ 2.5–3.5 ppm) and aminomethyl group (δ 3.1 ppm).
- HPLC : Purity >95% using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .
Advanced Research Questions
Q. How do stereochemical considerations impact the biological activity of 4-(aminomethyl)piperidine derivatives?
The axial vs. equatorial orientation of the aminomethyl group affects receptor binding. For example, in CHK1 inhibitors, the 4-(aminomethyl)piperidine scaffold adopts a chair conformation, positioning the amine for hydrogen bonding with ATP-binding pockets. Enantiomeric resolution (e.g., via chiral HPLC) revealed a 10-fold potency difference between (R)- and (S)-configured analogs in kinase assays . Computational docking (e.g., AutoDock Vina) can predict optimal stereochemistry for target engagement .
Q. What strategies resolve contradictions in reported inhibitory effects of 4-(aminomethyl)piperidine derivatives across enzyme assays?
Discrepancies in IC₅₀ values (e.g., CYP2D6 inhibition vs. CHK1 selectivity) arise from assay conditions (pH, cofactors) and scaffold modifications. Methodological solutions:
Q. How can molecular dynamics (MD) simulations optimize 4-(aminomethyl)piperidine-based drug design?
MD simulations (e.g., GROMACS) reveal:
- Conformational flexibility : The piperidine ring transitions between chair and boat conformations in aqueous vs. lipid environments.
- Binding kinetics : Residence time in protein pockets correlates with substituent bulk (e.g., bulky groups stabilize interactions with hydrophobic subpockets).
Example: Simulations of 4-(aminomethyl)piperidine in GABAₐ receptors identified key hydrogen bonds with Glu155 and Thr142, guiding analog design .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods for weighing and reactions due to potential respiratory irritation.
- Spill management : Neutralize with 5% acetic acid, absorb with vermiculite, and dispose as hazardous waste.
Safety data sheets (SDS) for analogs indicate LD₅₀ (oral, rat) >500 mg/kg, but acute toxicity requires preemptive risk assessment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
